molecular formula C18H20N2O B11844603 4-(3-(2-Phenylaziridin-1-yl)propyl)benzamide CAS No. 88960-94-5

4-(3-(2-Phenylaziridin-1-yl)propyl)benzamide

Cat. No.: B11844603
CAS No.: 88960-94-5
M. Wt: 280.4 g/mol
InChI Key: CVIWDRLFWMZSRR-UHFFFAOYSA-N
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Description

4-(3-(2-Phenylaziridin-1-yl)propyl)benzamide is a chemical compound with the molecular formula C18H20N2O It is a benzamide derivative that features an aziridine ring, which is a three-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2-Phenylaziridin-1-yl)propyl)benzamide typically involves the reaction of 4-(3-bromopropyl)benzamide with phenylaziridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves the use of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-(2-Phenylaziridin-1-yl)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form an oxaziridine derivative.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of oxaziridine derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

4-(3-(2-Phenylaziridin-1-yl)propyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-(2-Phenylaziridin-1-yl)propyl)benzamide involves its interaction with specific molecular targets. The aziridine ring is known to be highly reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(2-Phenylaziridin-1-yl)propyl)benzoic acid
  • 4-(3-(2-Phenylaziridin-1-yl)propyl)aniline
  • 4-(3-(2-Phenylaziridin-1-yl)propyl)phenol

Uniqueness

4-(3-(2-Phenylaziridin-1-yl)propyl)benzamide is unique due to its combination of a benzamide moiety and an aziridine ring This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds

Properties

CAS No.

88960-94-5

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

4-[3-(2-phenylaziridin-1-yl)propyl]benzamide

InChI

InChI=1S/C18H20N2O/c19-18(21)16-10-8-14(9-11-16)5-4-12-20-13-17(20)15-6-2-1-3-7-15/h1-3,6-11,17H,4-5,12-13H2,(H2,19,21)

InChI Key

CVIWDRLFWMZSRR-UHFFFAOYSA-N

Canonical SMILES

C1C(N1CCCC2=CC=C(C=C2)C(=O)N)C3=CC=CC=C3

Origin of Product

United States

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